8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile is a complex heterocyclic compound that features a unique combination of furan, piperazine, and thiopyrano-pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of alkynyl-oxiranes in the presence of p-toluenesulfonic acid (PTSA) and methanol.
Construction of the Piperazine Moiety: Piperazine derivatives can be synthesized by the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Assembly of the Thiopyrano-Pyridine Core: The thiopyrano-pyridine core can be constructed through a multi-component reaction involving aldehydes, malononitrile, and β-ketoesters in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitrile group can be reduced to primary amines using hydrogenation or other reducing agents.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Alkyl halides and bases like sodium hydride (NaH) are typically used.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Primary amines and related compounds.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and nitrofurantoin share the furan ring structure.
Piperazine Derivatives: Compounds such as piperazine citrate and fluphenazine contain the piperazine moiety.
Thiopyrano-Pyridine Derivatives: Compounds like thiopyranopyridine and related heterocycles.
Uniqueness
8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
372154-78-4 |
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Molecular Formula |
C19H22N4OS |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
8-(furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C19H22N4OS/c1-19(2)10-13-14(11-20)18(23-7-5-21-6-8-23)22-17(15(13)12-25-19)16-4-3-9-24-16/h3-4,9,21H,5-8,10,12H2,1-2H3 |
InChI Key |
NFIWEZFZLNMHDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CS1)C(=NC(=C2C#N)N3CCNCC3)C4=CC=CO4)C |
solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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